6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione
Overview
Description
6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione is a heterocyclic compound that features a pyridazine ring fused with a benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Biochemical pathways
Without specific information on these compounds, it’s difficult to determine the exact biochemical pathways they might affect. Compounds with similar structures have been found to influence a variety of pathways related to the biological activities mentioned above .
Result of action
Based on the biological activities of similar compounds, they could potentially influence a variety of cellular processes .
Biochemical Analysis
Biochemical Properties
6-(1,3-Benzodioxol-5-yl)pyridazine-3(2H)-thione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes including glycogen metabolism and cell signaling . The compound’s interaction with GSK-3 involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to altered cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, for instance, the compound has been shown to modulate GABA-A receptor activity, which can influence neurotransmission and neuronal excitability . Additionally, it affects cell signaling pathways by inhibiting GSK-3, leading to changes in gene expression and cellular metabolism. These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of GSK-3, the compound prevents the enzyme from phosphorylating its substrates, thereby disrupting downstream signaling pathways . This inhibition can lead to changes in gene expression, as GSK-3 is involved in the regulation of various transcription factors. Additionally, the compound’s interaction with GABA-A receptors involves binding to specific sites on the receptor, modulating its activity and influencing neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of GSK-3 activity, resulting in prolonged changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These adverse effects are likely due to off-target interactions and the compound’s impact on other cellular processes. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant enzyme inhibition and therapeutic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like GSK-3. The compound’s inhibition of GSK-3 affects glycogen metabolism, leading to altered glucose homeostasis . Additionally, the compound may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also influenced by its chemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the compound’s interaction with GSK-3 occurs primarily in the cytoplasm, where the enzyme is active. Additionally, its effects on gene expression suggest that it may also localize to the nucleus, influencing transcriptional regulation.
Preparation Methods
The synthesis of 6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with sulfur to yield the desired thione compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding pyridazine-3-thiol.
Substitution: Electrophilic substitution reactions can occur at the benzodioxole ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens or alkylating agents. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives.
Scientific Research Applications
6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
6-(1,3-benzodioxol-5-yl)pyridazine-3(2H)-thione can be compared with other similar compounds, such as:
6-(1,3-benzodioxol-5-yl)pyridazin-3-ol: This compound has a hydroxyl group instead of a thione group, which may result in different chemical reactivity and biological activity.
6-(1,3-benzodioxol-5-yl)-3(2H)-pyridazinone: This compound features a carbonyl group instead of a thione group, which can affect its stability and interactions with biological targets. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1H-pyridazine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c16-11-4-2-8(12-13-11)7-1-3-9-10(5-7)15-6-14-9/h1-5H,6H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGOJEXWEQVFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241207 | |
Record name | 6-(1,3-Benzodioxol-5-yl)-3(2H)-pyridazinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225539-48-9 | |
Record name | 6-(1,3-Benzodioxol-5-yl)-3(2H)-pyridazinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225539-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,3-Benzodioxol-5-yl)-3(2H)-pyridazinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.